(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate
Description
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate (CAS: 66492-51-1) is an acrylate ester featuring a 1,3-dioxane ring substituted with ethyl and dimethyl groups. Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol . The compound is stabilized with MEHQ (4-methoxyphenol) to prevent premature polymerization . Structurally, the dioxane ring provides rigidity, while the acrylate group enables participation in free-radical polymerization, making it valuable in UV-curable coatings, adhesives, and inks . Its log Kow (0.9) indicates moderate hydrophobicity, balancing solubility in organic solvents and compatibility with polymer matrices .
Properties
IUPAC Name |
(5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-10(13)14-7-12(6-2)8-15-11(3,4)16-9-12/h5H,1,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMRRVFEUTSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)(C)C)COC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234464 | |
| Record name | (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85269-34-7 | |
| Record name | 2-Propenoic acid, (5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85269-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085269347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate typically involves the reaction of 5-ethyl-2,2-dimethyl-1,3-dioxane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or thiols can be used.
Major Products Formed
Polymerization: Polymers with varying properties depending on the reaction conditions.
Hydrolysis: 5-Ethyl-2,2-dimethyl-1,3-dioxane and acrylic acid.
Addition Reactions: Various addition products depending on the nucleophile or electrophile used.
Scientific Research Applications
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate is utilized in several scientific research fields:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and coatings.
Industry: Used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate is primarily related to its reactivity. The acrylate group can undergo polymerization, forming cross-linked networks that provide structural integrity and stability. Additionally, the dioxane ring can interact with various molecular targets, influencing the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in functional groups, ring systems, or applications:
*Molecular formulas for DMDMA and acetate derivatives are inferred from structural analysis.
Detailed Comparative Analysis
Reactivity and Polymerization
- The morpholine-based acrylate (log Kow = -0.46) exhibits higher hydrophilicity, favoring aqueous-phase applications like hydrogels or drug carriers, unlike the more hydrophobic target compound .
Thermal and Physical Properties
- The dioxane ring enhances thermal stability compared to dioxolane derivatives, making the target compound suitable for high-temperature applications .
- Acetate derivatives (e.g., compound 4 in ) lack the reactive acrylate double bond, rendering them less useful in polymerization but effective as plasticizers .
Target Compound in UV-Curable Systems
- Used in UV-digital inks () due to its balanced reactivity and stability. The dioxane ring improves film hardness, while the acrylate ensures rapid crosslinking under UV light .
- Demonstrated compatibility with photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (log Kow = 3.1), enabling efficient curing in hydrophobic matrices .
Contrast with Pharmaceutical Derivatives
- (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol () highlights the versatility of the dioxane scaffold. Its amino and hydroxyl groups facilitate nucleophilic reactions, contrasting with the target compound’s focus on polymerization .
Biological Activity
(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate (CAS Number: 85269-34-7) is a compound that has garnered interest in various fields, including polymer chemistry and drug delivery systems. Its unique structure, characterized by a dioxane ring and an acrylate functional group, suggests potential applications in biological contexts, particularly in drug delivery and therapeutic formulations.
- Molecular Formula : C12H20O4
- Molecular Weight : 228.285 g/mol
- LogP : 2.51 (indicating moderate lipophilicity)
These properties hint at its ability to interact with biological membranes, which is crucial for drug delivery applications.
The biological activity of (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate can be attributed to its role in drug delivery systems (DDS). The compound can be incorporated into micelles and nanoparticles that are designed to release therapeutic agents in response to specific stimuli such as pH changes or redox conditions.
- pH-Sensitive Release : The compound's structure allows it to participate in pH-responsive drug release mechanisms. For instance, in acidic environments typical of tumor tissues (pH < 6.5), the release of encapsulated drugs can be accelerated due to protonation effects .
- Redox Sensitivity : The incorporation of disulfide bonds within polymeric systems containing this compound can lead to enhanced drug release under reductive conditions, which are often found in the tumor microenvironment .
1. Drug Delivery Systems
Recent studies have demonstrated the efficacy of using (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate in the formulation of biodegradable polymers for cancer therapy. For example:
- Study on Micelles : A study reported that micelles incorporating this compound exhibited a significant increase in drug loading efficiency and targeted release profiles when compared to conventional carriers. The micelles showed a half-maximal inhibitory concentration (IC50) significantly lower than non-functionalized counterparts .
2. In Vivo Studies
In vivo biodistribution studies using animal models have shown that drugs delivered via formulations containing this compound have higher accumulation rates in tumor tissues compared to non-targeted systems. For instance:
- Tumor Targeting : A specific formulation demonstrated a 2.2-fold increase in drug accumulation in tumor sites compared to other tissues such as the liver and kidneys .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H20O4 |
| Molecular Weight | 228.285 g/mol |
| LogP | 2.51 |
| CAS Number | 85269-34-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
